molecular formula C19H16O6 B5507380 MFCD01847535

MFCD01847535

Cat. No.: B5507380
M. Wt: 340.3 g/mol
InChI Key: FKZWOGDCHZTJPO-UHFFFAOYSA-N
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Description

Typically, chemical compounds are characterized by their molecular structure, physicochemical properties (e.g., solubility, molecular weight), and functional applications. For instance, compounds with similar MDL identifiers (e.g., MFCD00039227 in or MFCD09751943 in ) are often compared based on structural motifs, reactivity, or biological activity . If MFCD01847535 is a fluorinated or halogenated organic compound, its properties might align with analogs discussed in the evidence, such as trifluoromethyl-substituted ketones or boronic acid derivatives .

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-2-23-19(22)17-14-10-13(24-11-16(20)21)8-9-15(14)25-18(17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZWOGDCHZTJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD01847535 involves several synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the formation of key intermediates.

    Reaction Conditions: These reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

MFCD01847535 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: The compound can gain electrons in the presence of reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts. Conditions such as temperature and solvent choice are crucial for these reactions.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation might yield different products compared to reduction.

Scientific Research Applications

MFCD01847535 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which MFCD01847535 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: These interactions can trigger various biochemical pathways, leading to the desired effects. The exact pathways depend on the application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of this compound and Analogs
Property This compound (Hypothetical) Compound A Compound B Compound C
Molecular Weight (g/mol) ~250 (estimated) 256.17 235.27 239.23
Log P ~2.5 3.2 2.15 1.64
Solubility (mg/mL) 0.5–1.0 0.687 0.24 0.687
BBB Permeability Yes Yes No No
Hazard Statements H315, H319 H302 H302 H315, H319

Research Findings and Justification

  • Structural Similarity : Fluorinated and halogenated compounds (e.g., Compound A and B) exhibit enhanced metabolic stability but face solubility challenges, as shown in solvent-dependent studies .
  • Functional Utility : Boronic acids (Compound B) and benzimidazoles (Compound C) are pivotal in drug design, validated by their roles in kinase inhibition and catalytic applications .
  • Safety Profiles : Halogen substituents correlate with increased toxicity (H302 warnings), necessitating careful handling in industrial settings .

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